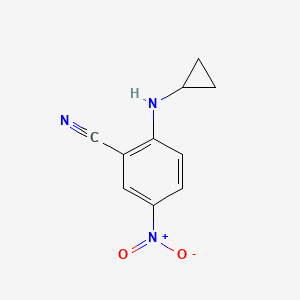

2-(Cyclopropylamino)-5-nitrobenzonitrile

Description

2-(Cyclopropylamino)-5-nitrobenzonitrile (CAS: 941017-94-3) is a nitrile-substituted aromatic compound with the molecular formula C₁₀H₉N₃O₂ and a molar mass of 203.20 g/mol. It features a cyclopropylamino group at the 2-position and a nitro group at the 5-position of the benzonitrile backbone. The compound is classified as an irritant, necessitating careful handling in laboratory settings .

Properties

IUPAC Name |

2-(cyclopropylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-6-7-5-9(13(14)15)3-4-10(7)12-8-1-2-8/h3-5,8,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLERGCQGOPMYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-5-nitrobenzonitrile typically involves the nitration of 2-(Cyclopropylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-(Cyclopropylamino)-5-nitrobenzonitrile may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

Oxidation: The nitro group in 2-(Cyclopropylamino)-5-nitrobenzonitrile can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 2-(Cyclopropylamino)-5-aminobenzonitrile.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the nitrile group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products:

Reduction: 2-(Cyclopropylamino)-5-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(cyclopropylamino)-5-nitrobenzonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional roles.

2-(Cyclooctylamino)-5-nitrobenzonitrile

- Molecular Formula : C₁₅H₁₉N₃O₂

- Molecular Weight : 273.33 g/mol

- Key Differences: The cyclooctylamino group introduces a bulkier substituent compared to cyclopropyl, increasing molecular weight by ~70 g/mol and likely reducing solubility in polar solvents due to enhanced hydrophobicity . No data on boiling point or pKa are available, but the larger substituent may lower melting points due to reduced crystal lattice stability.

2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile

- Molecular Formula : C₁₂H₁₆N₄O₂

- Molecular Weight : 248.28 g/mol

- Key Differences: The dimethylaminopropyl chain replaces the cyclopropyl group, introducing a flexible tertiary amine. This modification could enhance water solubility and alter electronic properties (e.g., basicity) due to the lone pair on the dimethylamino group . The increased nitrogen content (4 N atoms vs. 3 in the parent compound) may influence biological activity, such as binding to enzymatic targets.

2-Amino-5-cyclopropylbenzonitrile

- CAS : 660862-01-1

- Molecular Formula : C₁₀H₉N₃

- Molecular Weight : 173.20 g/mol

- Key Differences: Absence of the nitro group reduces molecular weight by 30 g/mol and eliminates the strong electron-withdrawing effect of -NO₂, which likely diminishes electrophilic reactivity . The lack of nitro functionality may also reduce oxidative stability and alter UV absorption profiles.

Procyazine (Herbicide Analog)

- CAS : 32889-48-8

- Molecular Formula : C₁₀H₁₃ClN₆

- Molecular Weight : 272.71 g/mol

- Key Differences: Features a triazine core with chloro and cyclopropylamino substituents, contrasting with the benzonitrile backbone of the target compound. Classified as a herbicide, procyazine’s triazine ring enables inhibition of photosynthesis in plants, a mechanism unlikely in nitrile-based compounds like 2-(cyclopropylamino)-5-nitrobenzonitrile .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Effects on Physicochemical Properties: Bulky groups (e.g., cyclooctyl) increase molecular weight and hydrophobicity, whereas flexible chains (e.g., dimethylaminopropyl) may improve solubility . The nitro group in 2-(cyclopropylamino)-5-nitrobenzonitrile contributes to its strong acidity (pKa -2.02), enabling participation in hydrogen bonding or acid-base reactions .

Functional Role of Structural Motifs: Triazine-containing analogs like procyazine demonstrate herbicidal activity, whereas nitro-substituted benzonitriles may exhibit distinct reactivity (e.g., electrophilic aromatic substitution) .

Gaps in Data: Limited information on biological activity, synthesis routes, and environmental fate for 2-(cyclopropylamino)-5-nitrobenzonitrile underscores the need for further research.

Biological Activity

2-(Cyclopropylamino)-5-nitrobenzonitrile (CAS Number: 941017-94-3) is an organic compound characterized by its unique structure, which includes a cyclopropylamino group and a nitro group attached to a benzonitrile framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₁₀H₉N₃O₂

- Molecular Weight : Approximately 203.2 g/mol

The biological activity of 2-(Cyclopropylamino)-5-nitrobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in various biological effects. It is hypothesized that the compound may inhibit certain enzymes or receptors, thereby affecting metabolic pathways.

Anticancer Properties

Preliminary investigations suggest potential anticancer activity, particularly against ovarian cancer cells. The compound's ability to interfere with cellular signaling pathways may contribute to its effectiveness in inhibiting tumor growth.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted on related compounds highlighted the importance of structural features in determining biological activity. The presence of both the cyclopropylamino and nitro groups was found to enhance antimicrobial efficacy compared to simpler analogs.

-

Anticancer Activity Assessment :

- In vitro studies have shown that derivatives of 2-(Cyclopropylamino)-5-nitrobenzonitrile exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar nitro substitutions were effective against ovarian cancer cells, suggesting that this compound may also possess similar properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Cyclopropylamino)benzonitrile | Lacks nitro group | Reduced reactivity |

| 5-Nitrobenzonitrile | Lacks cyclopropylamino group | Limited biological activity |

| 2-(Cyclopropylamino)-4-nitrobenzonitrile | Nitro group at different position | Varies in reactivity and properties |

Synthesis and Reaction Pathways

The synthesis of 2-(Cyclopropylamino)-5-nitrobenzonitrile typically involves nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions. Key reactions include:

- Nitration : Introduction of the nitro group.

- Reduction : Can yield derivatives like 2-(Cyclopropylamino)-5-aminobenzonitrile.

- Substitution Reactions : The nitrile group can participate in nucleophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.